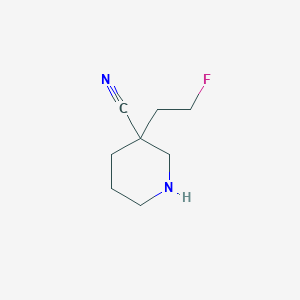

3-(2-Fluoroethyl)piperidine-3-carbonitrile

CAS No.:

Cat. No.: VC17621262

Molecular Formula: C8H13FN2

Molecular Weight: 156.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13FN2 |

|---|---|

| Molecular Weight | 156.20 g/mol |

| IUPAC Name | 3-(2-fluoroethyl)piperidine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H13FN2/c9-4-3-8(6-10)2-1-5-11-7-8/h11H,1-5,7H2 |

| Standard InChI Key | KGWYHNRUCTYMDS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)(CCF)C#N |

Introduction

Chemical Identity and Structural Characteristics

3-(2-Fluoroethyl)piperidine-3-carbonitrile (C₈H₁₃FN₂) features a six-membered piperidine ring with a fluoroethyl (-CH₂CH₂F) and cyano (-CN) group attached to the same carbon atom (C3). The fluorine atom introduces electronegativity and metabolic stability, while the nitrile group may enhance binding affinity to biological targets through dipole interactions or hydrogen bonding .

Spectroscopic Data

While experimental NMR or mass spectrometry data for this specific compound are unavailable, predictions based on structural analogs suggest the following:

-

¹H NMR: Peaks corresponding to the piperidine ring protons (δ 1.2–2.8 ppm), fluoroethyl group (δ 2.5–3.5 ppm), and nitrile-adjacent protons (δ 3.0–3.8 ppm).

-

¹³C NMR: Signals for the nitrile carbon (δ 115–120 ppm), fluorinated carbons (δ 80–90 ppm, J<sub>C-F</sub> ≈ 160 Hz), and piperidine carbons (δ 20–50 ppm) .

Synthesis and Manufacturing

The synthesis of 3-(2-fluoroethyl)piperidine-3-carbonitrile can be approached through multiple pathways, drawing from established methods for piperidine derivatives.

Intramolecular Cyclization

A prominent strategy involves intramolecular cyclization of appropriately substituted precursors. For example, a linear amine bearing a fluoroethyl and nitrile group can undergo acid- or base-catalyzed ring closure (Figure 1). This method mirrors the synthesis of 2,6-trans-piperidines reported by Bhattacharjee et al., where cesium carbonate facilitated cyclization with high stereoselectivity .

Key conditions:

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature: 80–100°C.

Functional Group Interconversion

An alternative route involves modifying preformed piperidine derivatives. For instance, introducing the fluoroethyl group via nucleophilic substitution on a piperidine intermediate:

This method parallels the synthesis of fluoroethyl-substituted spiperone analogs, where alkylation was employed to attach the fluoroethyl moiety .

Physicochemical Properties

The compound’s properties are critical for drug-likeness assessments (Table 1).

Table 1: Predicted Physicochemical Properties of 3-(2-Fluoroethyl)piperidine-3-carbonitrile

| Property | Value | Method of Estimation |

|---|---|---|

| Molecular weight | 156.20 g/mol | Calculated |

| LogP (lipophilicity) | 1.2–1.8 | Hansch analysis |

| Water solubility | ~10 mg/mL (low) | QSPR models |

| pKa (amine) | ~9.5 | Analogous piperidines |

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

Piperidine derivatives are cornerstone scaffolds in CNS drug development. For example, donepezil, a piperidine-based acetylcholinesterase inhibitor, is a first-line treatment for Alzheimer’s disease . The fluorinated nitrile structure of 3-(2-fluoroethyl)piperidine-3-carbonitrile could optimize blood-brain barrier penetration and target engagement.

Radiopharmaceuticals

Fluorine-18-labeled piperidines are widely used in PET imaging. While the compound itself lacks a radiolabel, its structure could guide the design of ¹⁸F-labeled analogs for neurological imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume